![molecular formula C16H22ClNS B14379607 1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride CAS No. 89645-96-5](/img/structure/B14379607.png)
1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its diverse applications in medicinal and industrial chemistry
準備方法
The synthesis of 1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride typically involves several steps:
Starting Materials: The synthesis begins with quinoline and hexylthiol as the primary starting materials.
Reaction Conditions: The reaction involves the alkylation of quinoline with hexylthiol in the presence of a suitable base, such as sodium hydride, under an inert atmosphere to prevent oxidation.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfoxide or sulfone back to the sulfide.
科学的研究の応用
1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
作用機序
The mechanism of action of 1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride involves its interaction with cellular membranes and proteins. The hexylsulfanyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death. Additionally, the quinoline ring can intercalate with DNA, inhibiting replication and transcription processes .
類似化合物との比較
1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride can be compared with other quinoline derivatives:
Quinoline: The parent compound, quinoline, lacks the hexylsulfanyl group, making it less lipophilic and less effective in disrupting cell membranes.
Chloroquine: A well-known antimalarial drug, chloroquine, has a similar quinoline structure but with different substituents, leading to distinct pharmacological properties.
Quinoline-2-carboxylic acid: This compound has a carboxyl group instead of the hexylsulfanyl group, resulting in different chemical reactivity and applications.
特性
CAS番号 |
89645-96-5 |
|---|---|
分子式 |
C16H22ClNS |
分子量 |
295.9 g/mol |
IUPAC名 |
1-(hexylsulfanylmethyl)quinolin-1-ium;chloride |
InChI |
InChI=1S/C16H22NS.ClH/c1-2-3-4-7-13-18-14-17-12-8-10-15-9-5-6-11-16(15)17;/h5-6,8-12H,2-4,7,13-14H2,1H3;1H/q+1;/p-1 |
InChIキー |
ADXVFPBZWCOPMW-UHFFFAOYSA-M |
正規SMILES |
CCCCCCSC[N+]1=CC=CC2=CC=CC=C21.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


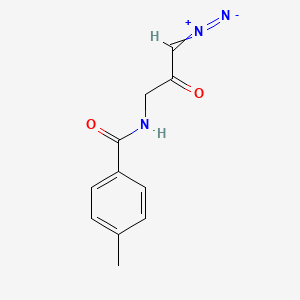
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
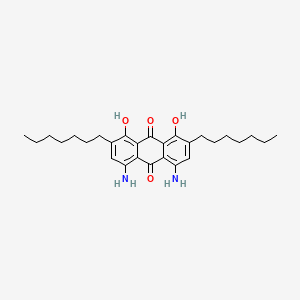
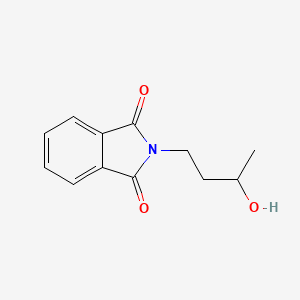
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
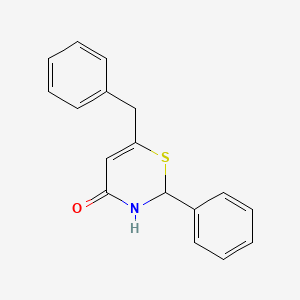
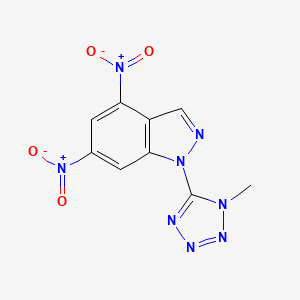
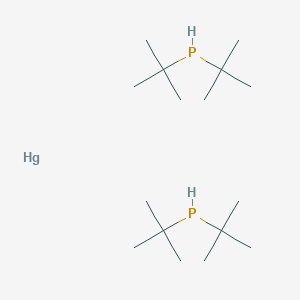
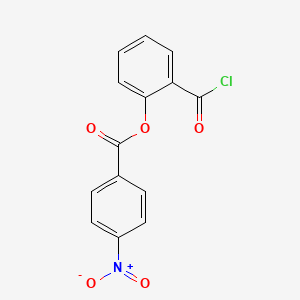
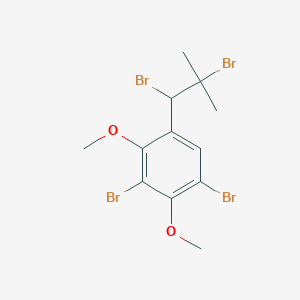
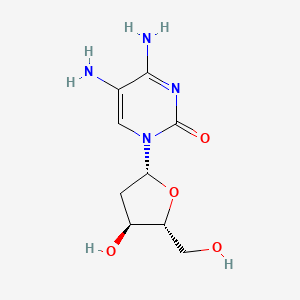
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
